(1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL
Description
(1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 2-chloro-4-methoxyphenyl substituent. This compound belongs to a class of β-amino alcohols, which are pharmacologically significant due to their structural resemblance to adrenergic receptor ligands.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2-chloro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
InChI Key |
DGEZBCYKMOPYNA-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=C(C=C1)OC)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)OC)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the condensation of 2-chloro-4-methoxybenzaldehyde with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the availability of high-purity starting materials and reagents.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize impurities.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, potentially converting it into different amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups such as nitro, sulfonyl, or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Electrophilic reagents such as nitrating mixture (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines, depending on the reaction conditions.
Substitution: Aromatic compounds with new functional groups.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
(1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity and therapeutic potential. The compound's amino group can participate in hydrogen bonding with biological targets, facilitating interactions that are essential for drug efficacy.
Case Study: Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial properties. A study on its effectiveness against Helicobacter pylori revealed an IC50 value of approximately 0.0068 μM, indicating strong inhibition of bacterial growth. Structural modifications to the compound have shown to enhance its potency against resistant strains of bacteria.
Biological Studies
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The amino group enables hydrogen bonding, while the chloro and methoxy groups contribute to hydrophobic interactions. These factors modulate the activity of target proteins, leading to various biological effects.
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the phenyl ring or the amine group can significantly impact biological activity. For instance, introducing different substituents on the phenyl ring has been linked to increased potency against resistant strains of H. pylori. This highlights the importance of structural optimization in drug design.
Industrial Applications
Agrochemicals Development
The compound is also utilized in developing agrochemicals due to its chemical reactivity and ability to interact with biological systems. Its structural features make it suitable for creating herbicides and pesticides that target specific pathways in plants or pests.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound can be compared to three closely related derivatives (Table 1), which vary in substituent type and position on the aryl ring:
Table 1: Comparison of Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Substituents (Aryl Ring) | Density (g/cm³) | Boiling Point (°C) | pKa (Predicted) |
|---|---|---|---|---|---|---|
| (1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL (Target) | N/A | C₁₀H₁₄ClNO₂ | 2-Cl, 4-OCH₃ | - | - | - |
| (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL | 862594-16-9 | C₁₀H₁₄FNO | 2-F, 4-CH₃ | 1.134 ± 0.06 | 307.7 ± 37.0 | 12.44 ± 0.45 |
| (1R,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL | 1269959-80-9 | C₁₀H₁₄ClNO₂ | 4-Cl, 3-OCH₃ | 1.218 ± 0.06 | 362.3 ± 42.0 | 12.45 ± 0.45 |
Key Observations :
- Substituent Effects: The 2-fluoro-4-methyl derivative (CAS 862594-16-9) has lower molecular weight and density compared to the chloro-methoxy analogs due to fluorine's smaller atomic radius and methyl's non-polar nature . The 4-chloro-3-methoxy isomer (CAS 1269959-80-9) exhibits a higher boiling point than the 2-fluoro-4-methyl analog, likely due to stronger dipole-dipole interactions from the polar methoxy and chloro groups .
- In contrast, the 4-chloro-3-methoxy isomer positions substituents farther from the propanol backbone, possibly altering electronic distribution .
Pharmacological Implications
While pharmacological data for the target compound is unavailable in the provided evidence, insights can be drawn from structurally related amino alcohols:
- Adrenoceptor Binding: Compounds with similar backbones, such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, exhibit α₁-, α₂-, and β₁-adrenoceptor binding . Substituent electronegativity (e.g., chloro vs. fluoro) and steric bulk influence receptor affinity. For instance, electron-withdrawing groups like chloro may enhance binding to β-adrenergic receptors compared to fluorine .
Biological Activity : Analogs with methoxy groups demonstrate spasmolytic and hypotensive effects, suggesting that the target compound’s 4-methoxy group could contribute to similar activities . The 2-chloro substituent might enhance metabolic stability compared to methyl or fluorine .
Biological Activity
(1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL, also known by its CAS number 1213623-06-3, is an organic compound characterized by the presence of an amino group and a hydroxyl group in its structure. Its molecular formula is CHClNO, with a molecular weight of approximately 215.68 g/mol. This compound has garnered attention for its potential biological activities, particularly as a biochemical probe or enzyme inhibitor.
The unique structural features of this compound include:
- Amino Group : Enhances hydrogen bonding capabilities.
- Hydroxyl Group : Contributes to solubility and reactivity.
- Chloro and Methoxy Substituents : Influence the compound’s electronic properties and biological interactions.
Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets through hydrogen bonding. This interaction can modulate enzyme activity or receptor function, making it a candidate for drug discovery and development .
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for specific enzymes, which is crucial for therapeutic applications. The presence of functional groups allows it to bind effectively to enzyme active sites, potentially altering their activity.
Antimicrobial Activity
Preliminary evaluations suggest that this compound exhibits antimicrobial properties. Its structural analogs have been tested against various pathogens, demonstrating varying degrees of effectiveness. For example, compounds with similar structures have shown promising results against ESKAPE pathogens, which are known for their antibiotic resistance .
In Vitro Studies
In vitro studies have indicated that this compound can inhibit the growth of certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values for structurally similar compounds have been reported to be in the single-digit µg/mL range against resistant strains like E. faecium and K. pneumoniae .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Structural Analog A | 2 | E. faecium |
| Structural Analog B | 4 | K. pneumoniae |
Structure-Activity Relationship (SAR)
The structure of this compound allows for significant variations in biological activity based on substitutions on the aromatic ring. For instance, changing the position of the chloro or methoxy groups can lead to different binding affinities and biological profiles .
Q & A
Q. What safety protocols are critical when handling (1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Face shields are recommended for splash hazards during large-scale operations .
- Ventilation: Conduct experiments in a fume hood to avoid inhalation of aerosols or vapors. Ensure local exhaust ventilation if handling powders .
- Storage: Store at 2–8°C in a dry, airtight container away from ignition sources. Segregate from oxidizing agents .
- Emergency Measures: For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .
Q. What synthetic routes are documented for this compound?
Methodological Answer:
- Chiral Resolution: The compound’s stereochemistry suggests synthesis via asymmetric catalysis or resolution of racemic mixtures. For example, enzymatic resolution using lipases or chiral auxiliaries (e.g., Evans oxazolidinones) can isolate the (1R,2R) enantiomer .
- Reductive Amination: React 2-chloro-4-methoxybenzaldehyde with nitroethane under hydrogenation (H₂/Pd-C) to form the β-nitro alcohol intermediate, followed by catalytic reduction to the amine .
- Crystallographic Validation: Single-crystal X-ray diffraction (SC-XRD) is critical to confirm stereochemistry. Bond angles and torsion parameters should align with reported values (e.g., C–C bond lengths ~1.54 Å and dihedral angles <5°) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess (EE) during synthesis?
Methodological Answer:
- Catalyst Screening: Test chiral catalysts (e.g., BINAP-Ru complexes or Jacobsen’s salen catalysts) under varying temperatures (0–25°C) and solvent polarities (e.g., THF vs. methanol). Monitor EE via chiral HPLC with a Crownpak CR-I column .
- Kinetic Control: Use low temperatures (−20°C) to favor kinetic over thermodynamic product formation. Quench reactions at 50–70% conversion to maximize EE .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states, improving stereoselectivity. Conduct DoE (Design of Experiments) to identify optimal solvent/catalyst pairs .
Q. How can conflicting stability data under varying pH and temperature conditions be resolved?
Methodological Answer:
- Accelerated Stability Studies: Use HPLC-MS to track degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks). Compare degradation pathways in acidic (pH 3) vs. basic (pH 9) buffers .
- Thermogravimetric Analysis (TGA): Measure weight loss at 5°C/min increments to identify decomposition thresholds. Cross-validate with differential scanning calorimetry (DSC) for exothermic/endothermic events .
- NMR Spectroscopy: Monitor structural changes (e.g., methoxy group hydrolysis) via ¹H-NMR in D₂O. Integrate peak areas for quantitative degradation analysis .
Q. What experimental designs assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations (0.1–100 μM) .
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .
- In Vitro Assays: Test inhibitory activity in enzyme assays (e.g., IC₅₀ determination via fluorogenic substrates) under physiological pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
